1H-pyrrolo[2,3-b]pyridin-4-amine
Overview
Description
1H-Pyrrolo[2,3-b]pyridin-4-amine is a heterocyclic compound with the molecular formula C7H7N3This compound features a fused pyrrole and pyridine ring system, which contributes to its unique chemical properties and reactivity .
Preparation Methods
The synthesis of 1H-pyrrolo[2,3-b]pyridin-4-amine typically involves cyclization reactions starting from appropriately substituted pyridine or pyrrole derivatives. One common method includes the reaction of aminopyrazole derivatives with 1,3-dicarbonyl compounds or α,β-unsaturated carbonyl compounds . Industrial production methods may involve multi-step synthesis processes, including cyclization, ring annulation, and direct C-H arylation .
Chemical Reactions Analysis
1H-Pyrrolo[2,3-b]pyridin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It undergoes electrophilic substitution reactions, such as nitration, bromination, and iodination, predominantly at the 3-position.
Common Reagents and Conditions: Reagents like nitric acid for nitration, bromine for bromination, and iodine for iodination are commonly used.
Scientific Research Applications
1H-Pyrrolo[2,3-b]pyridin-4-amine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: It is used in the development of novel immunomodulators targeting JAK3 for treating immune diseases.
Mechanism of Action
The mechanism of action of 1H-pyrrolo[2,3-b]pyridin-4-amine involves its interaction with specific molecular targets. For instance, its derivatives targeting FGFRs inhibit the abnormal activation of FGFR signaling pathways, which play a crucial role in various types of tumors . This inhibition leads to the suppression of cancer cell proliferation and induction of apoptosis.
Comparison with Similar Compounds
1H-Pyrrolo[2,3-b]pyridin-4-amine can be compared with other similar heterocyclic compounds, such as:
1H-Pyrazolo[3,4-b]pyridines: These compounds also feature a fused ring system and exhibit diverse biological activities.
1H-Pyrrolo[3,2-b]pyridine: This compound shares a similar structure but differs in the position of the nitrogen atoms within the ring system.
1H-Pyrrolo[2,3-b]pyridin-4-ol: This derivative has an additional hydroxyl group, which alters its chemical properties and reactivity.
Properties
IUPAC Name |
1H-pyrrolo[2,3-b]pyridin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3/c8-6-2-4-10-7-5(6)1-3-9-7/h1-4H,(H3,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCWISWVYKNLXHC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC=CC(=C21)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60348637 | |
Record name | 1H-pyrrolo[2,3-b]pyridin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60348637 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74420-00-1 | |
Record name | 1H-pyrrolo[2,3-b]pyridin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60348637 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key structural features of N-[(3RS,4SR)-1-Benzyl-4-methylpiperidin-3-yl]-1-(4-methylphenylsulfonyl)-5-nitro-1H-pyrrolo[2,3-b]pyridin-4-amine as revealed by the research?
A1: The research paper primarily focuses on elucidating the crystal structure of the compound N-[(3RS,4SR)-1-Benzyl-4-methylpiperidin-3-yl]-1-(4-methylphenylsulfonyl)-5-nitro-1H-pyrrolo[2,3-b]pyridin-4-amine []. Key structural features identified include:
- Spatial Arrangement: The pyrrolo[2,3-b]pyridine core, a central structural element, is significantly tilted with respect to both the benzyl residue (dihedral angle of 85.5° []) and the tosyl ring (dihedral angle of 89.4° []). This non-planar arrangement is crucial for understanding potential interactions with biological targets.
- Nitro Group Orientation: The nitro group deviates slightly from the plane of the pyrrolopyridine system []. This subtle twist can impact the compound's electronic properties and potential reactivity.
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